molecular formula C25H33N3O2 B243944 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide

Cat. No. B243944
M. Wt: 407.5 g/mol
InChI Key: UGJNLGUATFWONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a potent and widely used chemical compound in scientific research for its ability to block the effects of adenosine on A1 receptors.

Mechanism of Action

DPCPX is a selective antagonist of adenosine A1 receptors, which are widely distributed in the brain and peripheral tissues. Adenosine is an endogenous neuromodulator that plays a critical role in regulating various physiological processes. Adenosine A1 receptors are coupled to G proteins and inhibit adenylate cyclase activity, leading to a decrease in intracellular cAMP levels. DPCPX blocks the binding of adenosine to A1 receptors, thereby preventing the downstream signaling pathways from being activated.
Biochemical and Physiological Effects
DPCPX has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce the effects of adenosine on the cardiovascular system, including decreasing heart rate and blood pressure. DPCPX has also been shown to have anxiolytic and antinociceptive effects, suggesting that adenosine may play a role in the regulation of anxiety and pain perception.

Advantages and Limitations for Lab Experiments

DPCPX is a highly selective antagonist of adenosine A1 receptors, making it an ideal tool for studying the role of adenosine in various physiological processes. Its high selectivity allows researchers to investigate the effects of adenosine on specific cellular pathways without affecting other signaling pathways. However, DPCPX has a relatively short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the study of DPCPX. One area of interest is the role of adenosine in the regulation of sleep and wakefulness. DPCPX has been shown to increase wakefulness in animal models, suggesting that adenosine may play a role in regulating sleep. Another area of interest is the role of adenosine in the regulation of inflammation. Adenosine has been shown to have anti-inflammatory effects, and DPCPX may be a useful tool for investigating the mechanisms underlying these effects.
Conclusion
In conclusion, DPCPX is a potent and highly selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the role of adenosine in various physiological and pathological processes. DPCPX has a wide range of biochemical and physiological effects, and its high selectivity makes it an ideal tool for studying the role of adenosine in specific cellular pathways. There are several future directions for the study of DPCPX, including investigating its role in the regulation of sleep and inflammation.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2,2-dimethylpropanoyl)-1-piperazine to form the intermediate compound. The final product is obtained by reacting the intermediate with 4-aminophenylacetic acid in the presence of a catalyst.

Scientific Research Applications

DPCPX is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It is used to investigate the effects of adenosine on the cardiovascular system, central nervous system, and immune system. DPCPX is also used to study the role of adenosine in the regulation of sleep, memory, and pain perception.

properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C25H33N3O2/c1-18(2)19-6-8-20(9-7-19)23(29)26-21-10-12-22(13-11-21)27-14-16-28(17-15-27)24(30)25(3,4)5/h6-13,18H,14-17H2,1-5H3,(H,26,29)

InChI Key

UGJNLGUATFWONH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Origin of Product

United States

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